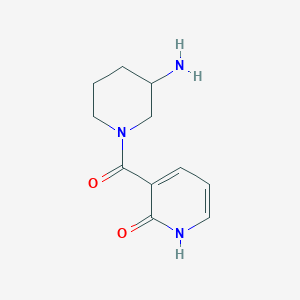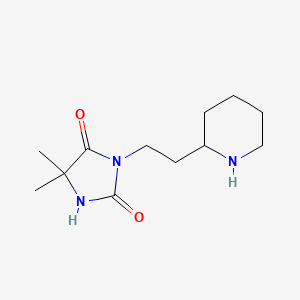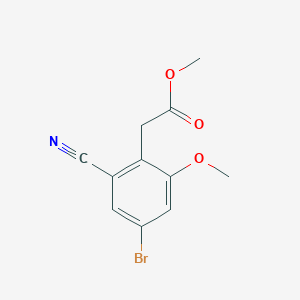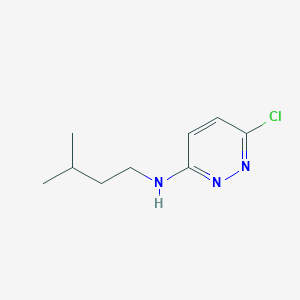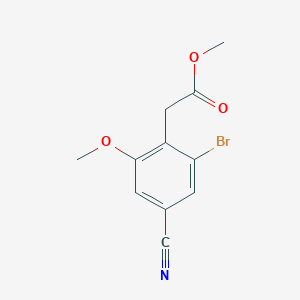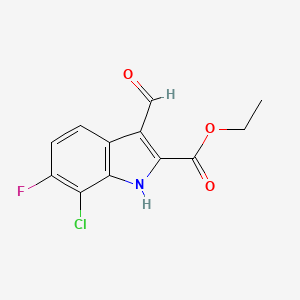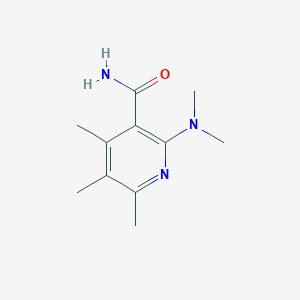
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The compound’s structural similarity to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) suggests its potential use in drug delivery systems . PDMAEMA is known for forming polymersomes , which are robust vesicles that can carry drugs and release them in response to specific stimuli such as pH or temperature . This application is particularly relevant for targeted cancer therapies, where the drug needs to be released in the acidic environment of tumor cells.
Gene Therapy
In gene therapy, vectors that can safely and efficiently deliver genetic material to cells are crucial. The compound’s ability to form polymers with pH and temperature-responsive properties makes it a candidate for developing non-viral vectors for gene delivery . These vectors could potentially enhance the efficiency of gene transfer while minimizing toxicity .
Nanoreactors
The compound’s derivatives can be used to create nanoreactors . These are tiny, controlled environments where chemical reactions can occur more efficiently. The pH and temperature sensitivity of the polymers formed from this compound can be exploited to control reaction conditions within the nanoreactors, potentially leading to more efficient synthesis of complex molecules .
Photostability Enhancement
In agriculture, the stability of pesticides under sunlight is a significant concern. Derivatives of this compound have been used to create microcapsules for controlled pesticide release , which also enhances photostability. This application could lead to more sustainable plant protection methods with reduced adverse environmental effects .
Acute Toxicity Reduction
The compound’s ability to form microcapsules can be used to reduce the acute toxicity of substances. For instance, encapsulating pesticides has been shown to decrease their toxicity to aquatic organisms, such as zebrafish, which is crucial for minimizing the ecological impact of pesticides .
Biocompatible Materials
The compound’s structural features allow for the synthesis of biocompatible materials . These materials can be used in medical devices or implants that interact with biological systems without causing adverse reactions. The compound’s derivatives could be modified to enhance compatibility with human tissues and cells .
Corrosion Inhibition
Similar compounds are used as corrosion inhibitors . They prevent the degradation of materials by environmental factors. This compound could potentially be modified to serve as a corrosion inhibitor in industrial applications, protecting metals and alloys from corrosive processes .
Coating Additives
The compound’s derivatives can act as coating additives . They improve the properties of paints and coatings, such as durability and resistance to environmental damage. This application is vital in industries where long-lasting and protective coatings are essential .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-7(2)9(10(12)15)11(14(4)5)13-8(6)3/h1-5H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGQYWZYGCOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)
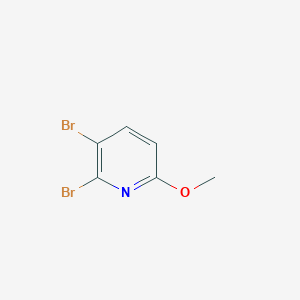
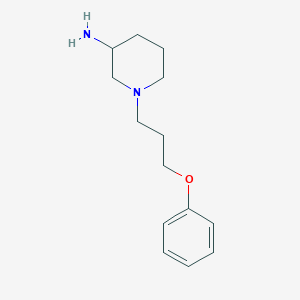
![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)
![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)
